1-Phenyl-1-decanol basic properties
1-Phenyl-1-decanol basic properties
An In-depth Technical Guide to the Core Properties of 1-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1-decanol is a chiral alcohol of significant interest in synthetic organic chemistry. Chiral alcohols are crucial intermediates and building blocks for the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals, where specific stereochemistry is often essential for biological activity.[1] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-Phenyl-1-decanol, detailed experimental protocols for its synthesis, and relevant safety information.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 1-Phenyl-1-decanol and its common enantiomer, (S)-(-)-1-Phenyl-1-decanol. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆O | [2][3][4][5] |
| Molecular Weight | 234.38 g/mol | [1][2][3][5] |
| CAS Number | 21078-95-5 (for 1-Phenyl-1-decanol) | [2] |
| 112419-76-8 (for (S)-(-)-1-Phenyl-1-decanol) | [1][3][5][6] | |
| Appearance | Clear colorless liquid | [7] |
| Boiling Point | 231 °C (448 °F) | [8] |
| Melting Point | 5 - 7 °C (41 - 45 °F) | [8] |
| Density | 0.829 g/cm³ at 25 °C (77 °F) | [8] |
| Refractive Index (n20/D) | 1.497 | [6] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Solubility | Insoluble in water. Soluble in alcohol and ether. | [7] |
| InChI Key | MRZGGLIGGZHSBZ-UHFFFAOYSA-N | [2] |
| MRZGGLIGGZHSBZ-INIZCTEOSA-N ((S)-enantiomer) | [1] |
Synthesis and Experimental Protocols
The enantioselective synthesis of chiral alcohols such as (S)-(-)-1-Phenyl-1-decanol is a key focus in asymmetric synthesis.[1] A prevalent method is the asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-1-decanone.
Enantioselective Catalytic Reduction of 1-Phenyl-1-decanone
This protocol describes a general approach for the asymmetric reduction of 1-phenyldecanone to yield (S)-(-)-1-Phenyl-1-decanol using a chiral catalyst.
Objective: To synthesize (S)-(-)-1-Phenyl-1-decanol with high enantiomeric excess.
Materials:
-
1-Phenyl-1-decanone (substrate)
-
Chiral catalyst (e.g., a chiral nickel-phosphine complex or (2S)-DAIB)[1]
-
Reducing agent (e.g., diethylzinc or a hydrogen source for hydrogenation)
-
Anhydrous toluene (solvent)
-
Dry ice/methanol bath
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ether
-
2 M aqueous hydrochloric acid solution
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of the chiral catalyst (e.g., (2S)-DAIB) is prepared in anhydrous toluene in a flame-dried reaction flask.
-
Addition of Reagents: The solution is cooled, and the reducing agent (e.g., diethylzinc) is added, followed by stirring for a specified period.
-
Substrate Addition: The reaction mixture is cooled to a low temperature (e.g., -78°C with a dry ice-methanol bath), and a solution of 1-phenyl-1-decanone in anhydrous toluene is added.
-
Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 0°C) for several hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.[9]
-
Workup: The resulting mixture is warmed to room temperature. The organic layer is separated, and the aqueous layer is extracted with ether.[9]
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[9]
-
Isolation: The crude product is purified by a suitable method, such as Kugelrohr distillation or column chromatography, to yield the desired (S)-1-Phenyl-1-decanol.[9]
-
Characterization: The final product is characterized by spectroscopic methods (e.g., NMR, IR) and its enantiomeric excess is determined by chiral HPLC or GC.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-Phenyl-1-decanol.
Caption: General workflow for the synthesis of 1-Phenyl-1-decanol.
Safety and Handling
1-Phenyl-1-decanol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[10][11] Wash hands thoroughly after handling.[8][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[10][12]
-
Fire Safety: Combustible liquid.[10] Keep away from heat, sparks, open flames, and other ignition sources.[10][12] Use carbon dioxide, dry chemical, or foam for extinction.[10]
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][10]
-
Skin Contact: Wash off immediately with plenty of soap and water.[12]
-
Inhalation: Move to fresh air.[12]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[10]
-
-
Storage: Store in a cool, well-ventilated place.[10] Keep containers tightly closed.[12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
Conclusion
1-Phenyl-1-decanol is a valuable chiral building block in organic synthesis. Understanding its fundamental properties, synthesis protocols, and safety measures is crucial for its effective and safe utilization in research and development, particularly in the pharmaceutical and agrochemical industries. The methodologies for its enantioselective synthesis are well-established, allowing for the production of highly pure enantiomers essential for creating stereochemically defined molecules.
References
- 1. (S)-(-)-1-Phenyl-1-decanol | 112419-76-8 | Benchchem [benchchem.com]
- 2. 1-Phenyl-1-decanol | C16H26O | CID 572065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. scbt.com [scbt.com]
- 6. (S)-(-)-1-PHENYL-1-DECANOL CAS#: 112419-76-8 [amp.chemicalbook.com]
- 7. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
